3-(Benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine
Overview
Description
“3-(Benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine” is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . Pyrimidine derivatives have been studied for their diverse biological potential, including anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized . The reaction products were identified as the pyrazolo [1,5- a ]pyrimidines derivatives .Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at positions 2, 4, 5, and 6 .Chemical Reactions Analysis
Pyrimidine derivatives have shown to exhibit potent anti-inflammatory effects. Their mechanism of action is associated with the inhibition of certain vital inflammatory mediators . In addition, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE 2 .Scientific Research Applications
Receptor Antagonists
- A series of 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines demonstrated significant activity as serotonin 5-HT6 receptor antagonists. These compounds showed a wide range of serotonin receptor antagonistic potencies without significant correlation to major physiochemical characteristics. The most potent compound was identified as an extremely selective antagonist of the 5-HT6 receptor, suggesting potential for therapeutic applications in neurological disorders (Ivachtchenko et al., 2011).
Antimicrobial Agents
- Novel pyrazolo[1,5-a]pyrimidine derivatives incorporated with mono- and diphenylsulfonyl groups were synthesized and evaluated for antimicrobial activity. Some derivatives showed superior activity against bacteria and fungi compared to reference drugs. The study indicated that derivatives with a single sulfone group were more effective than those with two sulfone groups (Alsaedi et al., 2019).
Novel Organic Compound Synthesis
- The synthesis of various heterocyclic compounds utilizing sulfonamido phenyl ethanone as a starting material has been reported. These syntheses led to the creation of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. Some of these compounds exhibited promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Future Directions
The future directions in the research of pyrimidine derivatives are promising. They are being explored for their potential as anticancer agents , and there is ongoing research into the development of more potent and efficacious drugs with pyrimidine scaffold . Furthermore, new facets of sulfone reactivity are being explored to further expand the flexibility of C–S bonds .
properties
IUPAC Name |
3-(benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-9-11(2)18-14(16-10)13(15(17-18)21-3)22(19,20)12-7-5-4-6-8-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAUCBGUWGWPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)S(=O)(=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032056 | |
Record name | AVN-211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
1173103-84-8 | |
Record name | 5,7-Dimethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173103-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AVN-211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVN-211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B63H3RXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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